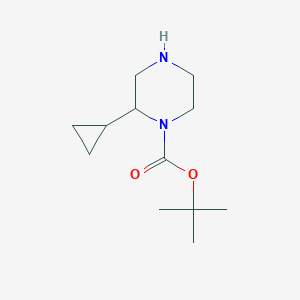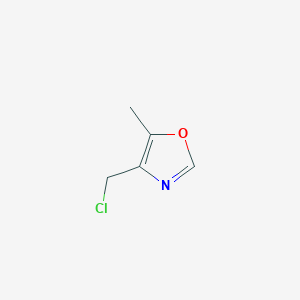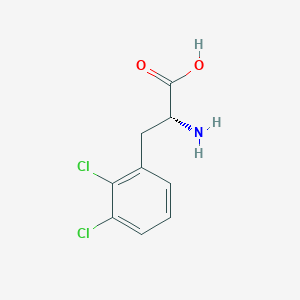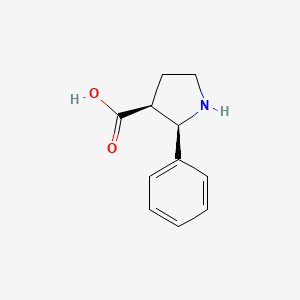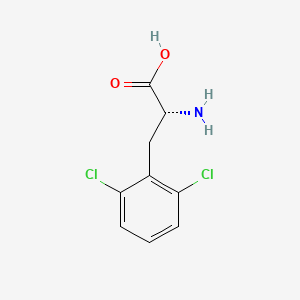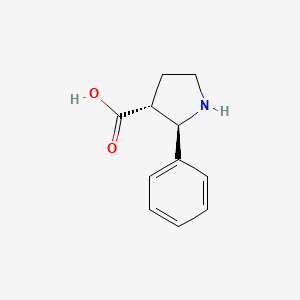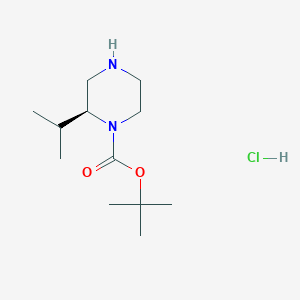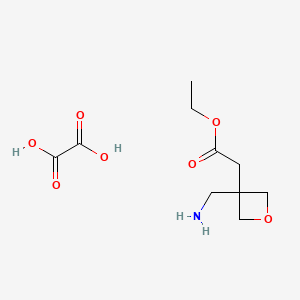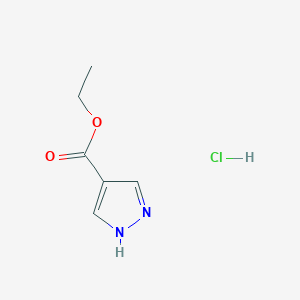
N,N-dimethyl-N'-(4-methylpyrimidin-2-yl)methanimidamide
Übersicht
Beschreibung
N,N-dimethyl-N'-(4-methylpyrimidin-2-yl)methanimidamide, commonly known as DMPA, is a chemical compound that has been the subject of numerous scientific studies. DMPA is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA and RNA. Due to its ability to inhibit DHFR, DMPA has been used in a variety of scientific research applications.
Wirkmechanismus
DMPA inhibits N,N-dimethyl-N'-(4-methylpyrimidin-2-yl)methanimidamide by binding to the enzyme and preventing it from catalyzing the conversion of dihydrofolate to tetrahydrofolate. This inhibition leads to a decrease in the synthesis of DNA and RNA, which can lead to cell death.
Biochemical and Physiological Effects:
DMPA has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of N,N-dimethyl-N'-(4-methylpyrimidin-2-yl)methanimidamide, DMPA has been shown to induce apoptosis (cell death) in cancer cells and to have anti-inflammatory effects. DMPA has also been shown to have antiparasitic effects, particularly against the protozoan parasite Toxoplasma gondii.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMPA in lab experiments is its potency as an inhibitor of N,N-dimethyl-N'-(4-methylpyrimidin-2-yl)methanimidamide. This allows for the use of lower concentrations of the compound, which can reduce the potential for toxicity. However, one limitation of using DMPA is its relatively short half-life, which can make it difficult to maintain effective concentrations of the compound over extended periods of time.
Zukünftige Richtungen
There are numerous future directions for research involving DMPA. One area of interest is the development of new inhibitors of N,N-dimethyl-N'-(4-methylpyrimidin-2-yl)methanimidamide that are more potent and have longer half-lives than DMPA. Another area of interest is the study of the anti-inflammatory effects of DMPA, which could have potential applications in the treatment of inflammatory diseases. Finally, the antiparasitic effects of DMPA could be further explored, particularly in the development of new treatments for parasitic diseases.
Wissenschaftliche Forschungsanwendungen
DMPA has been used in a variety of scientific research applications, including the study of cancer, bacterial infections, and parasitic diseases. DMPA has been shown to be an effective inhibitor of N,N-dimethyl-N'-(4-methylpyrimidin-2-yl)methanimidamide in cancer cells, which has led to its use as a chemotherapeutic agent. In addition, DMPA has been used to study the mechanism of action of N,N-dimethyl-N'-(4-methylpyrimidin-2-yl)methanimidamide and to develop new inhibitors of the enzyme.
Eigenschaften
IUPAC Name |
N,N-dimethyl-N'-(4-methylpyrimidin-2-yl)methanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-7-4-5-9-8(11-7)10-6-12(2)3/h4-6H,1-3H3/b10-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZZWBNIKBADQA-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N=CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)/N=C/N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-N'-(4-methylpyrimidin-2-yl)methanimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




